molecular formula C9H14O B12746425 4-Isopropyl-2-cyclohexen-1-one, (S)-(+)- CAS No. 100295-52-1

4-Isopropyl-2-cyclohexen-1-one, (S)-(+)-

Cat. No.: B12746425
CAS No.: 100295-52-1
M. Wt: 138.21 g/mol
InChI Key: AANMVENRNJYEMK-QMMMGPOBSA-N
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Description

4-Isopropyl-2-cyclohexen-1-one, (S)-(+)- is a chiral compound with the molecular formula C9H14O. It is known for its unique stereochemistry and is used in various scientific and industrial applications. The compound is characterized by its isopropyl group attached to a cyclohexenone ring, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropyl-2-cyclohexen-1-one, (S)-(+)- typically involves the use of chiral catalysts to ensure the desired stereochemistry. One common method includes the asymmetric hydrogenation of 4-isopropyl-2-cyclohexenone using a chiral rhodium catalyst. The reaction is carried out under mild conditions, often at room temperature and atmospheric pressure, to achieve high enantioselectivity.

Industrial Production Methods: In an industrial setting, the production of 4-Isopropyl-2-cyclohexen-1-one, (S)-(+)- may involve large-scale catalytic hydrogenation processes. These processes are optimized for efficiency and yield, utilizing advanced catalytic systems and continuous flow reactors to produce the compound in significant quantities.

Chemical Reactions Analysis

Types of Reactions: 4-Isopropyl-2-cyclohexen-1-one, (S)-(+)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The isopropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, R-OH) are employed for substitution reactions.

Major Products:

    Oxidation: Formation of 4-isopropyl-2-cyclohexenone or 4-isopropyl-2-cyclohexen-1-carboxylic acid.

    Reduction: Production of 4-isopropyl-2-cyclohexanol or 4-isopropylcyclohexane.

    Substitution: Various substituted cyclohexenones depending on the reagents used.

Scientific Research Applications

4-Isopropyl-2-cyclohexen-1-one, (S)-(+)- has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-Isopropyl-2-cyclohexen-1-one, (S)-(+)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to fit into enzyme active sites with high specificity, influencing biochemical pathways and exerting its effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 4-Isopropyl-2-cyclohexen-1-one, ®-(-)-
  • 4-Methyl-2-cyclohexen-1-one
  • 4-Ethyl-2-cyclohexen-1-one

Comparison: 4-Isopropyl-2-cyclohexen-1-one, (S)-(+)- is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Compared to its enantiomer, 4-Isopropyl-2-cyclohexen-1-one, ®-(-)-, the (S)-(+)- form may exhibit different reactivity and biological activity. The presence of the isopropyl group also differentiates it from other similar compounds, such as 4-methyl-2-cyclohexen-1-one and 4-ethyl-2-cyclohexen-1-one, which have different alkyl substituents.

Properties

CAS No.

100295-52-1

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

(4S)-4-propan-2-ylcyclohex-2-en-1-one

InChI

InChI=1S/C9H14O/c1-7(2)8-3-5-9(10)6-4-8/h3,5,7-8H,4,6H2,1-2H3/t8-/m0/s1

InChI Key

AANMVENRNJYEMK-QMMMGPOBSA-N

Isomeric SMILES

CC(C)[C@@H]1CCC(=O)C=C1

Canonical SMILES

CC(C)C1CCC(=O)C=C1

Origin of Product

United States

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